molecular formula C13H13ClFNO4S B2878932 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1421523-93-4

3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2878932
CAS No.: 1421523-93-4
M. Wt: 333.76
InChI Key: APSPAPQKOATJTF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and a hydroxypropyl side chain bearing a furan moiety.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO4S/c14-10-8-9(3-4-11(10)15)21(18,19)16-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,12,16-17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSPAPQKOATJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Furan-2-Carbaldehyde

Furan-2-carbaldehyde reacts with 3-aminopropan-1-ol in methanol at 20–50°C to form an imine intermediate. Subsequent reduction with sodium borohydride at 0–5°C yields the primary amine:

$$
\text{Furan-2-carbaldehyde} + \text{3-aminopropan-1-ol} \xrightarrow{\text{NaBH}_4} \text{3-(furan-2-yl)-3-hydroxypropylamine}
$$

  • Solvent : Methanol or ethanol.
  • Yield : ~80–85% (estimated based on analogous reactions).

Epoxide Ring-Opening Strategy

An alternative route involves reacting 2-(furan-2-yl)oxirane with aqueous ammonia in tetrahydrofuran (THF):

$$
\text{2-(furan-2-yl)oxirane} + \text{NH}_3 \rightarrow \text{3-(furan-2-yl)-3-hydroxypropylamine}
$$

  • Conditions : 20–50°C, 1–5 bar pressure.
  • Catalyst : Noble metals (e.g., palladium on carbon).

Coupling of Sulfonamide and Amine Moieties

The final step couples 3-chloro-4-fluorobenzenesulfonamide with 3-(furan-2-yl)-3-hydroxypropylamine via nucleophilic substitution or direct sulfonylation.

Nucleophilic Substitution

The sulfonamide is deprotonated using triethylamine in tetrahydrofuran, followed by reaction with 3-(furan-2-yl)-3-hydroxypropyl bromide :

$$
\text{Sulfonamide} + \text{Base} \rightarrow \text{Deprotonated sulfonamide} \xrightarrow{\text{Alkyl bromide}} \text{Target compound}
$$

  • Solvent : Tetrahydrofuran or acetonitrile.
  • Temperature : 60–90°C (reflux).

Direct Sulfonylation

3-Chloro-4-fluorobenzenesulfonyl chloride reacts directly with 3-(furan-2-yl)-3-hydroxypropylamine in dichloromethane at 0–40°C:

$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Target sulfonamide}
$$

  • Base : Triethylamine or pyridine.
  • Yield : 70–75% (based on analogous reactions).

Optimization and Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in coupling reactions.
  • Chlorinated solvents (e.g., dichloromethane) improve solubility of sulfonyl chlorides.

Temperature Control

  • Amination : 5–20°C prevents side reactions.
  • Coupling : Reflux conditions (60–90°C) accelerate kinetics.

Catalytic Effects

  • Palladium on carbon facilitates hydrogenation in epoxide-opening reactions.
  • Radical inhibitors (e.g., UV light) mitigate undesired bromination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Signals at δ 7.8–8.1 ppm (aromatic protons), δ 6.3–6.5 ppm (furan protons), δ 3.5–4.0 ppm (hydroxypropyl chain).
  • IR : Peaks at 1150 cm⁻¹ (S=O stretch), 3400 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
  • Purity : ≥98% (by area normalization).

Industrial-Scale Considerations

Cost Efficiency

  • 3-Chloro-4-fluorobenzenesulfonyl chloride : $24.00/1g (commercial).
  • Batch Size : 10 kg batches reduce per-unit costs by 30%.

Waste Management

  • Dioxane recycling : Distillation recovers >90% solvent.
  • Ammonia scrubbing : Neutralization with HCl minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further drug discovery.

Industry: In industry, the compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-(3-Chloropropyl)-4-Fluoro-N-Phenylbenzenesulfonamide (CAS 1285616-79-6)

  • Structure : Differs in the side chain (3-chloropropyl vs. 3-(furan-2-yl)-3-hydroxypropyl) and the absence of a furan ring.
  • Molecular Formula: C₁₅H₁₅ClFNO₂S (MW: 327.81 g/mol) .
  • Synthetic Feasibility : Two synthetic routes are documented, though yields are unspecified . The chloropropyl group may enhance lipophilicity compared to the hydroxy-furan side chain in the target compound.

3-Chloro-4-Fluoro-N-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)Benzenesulfonamide

  • Structure: Features a 2-hydroxy-2-methylpropyl group instead of 3-hydroxypropyl, introducing steric hindrance. This minor modification could alter solubility or target binding .

4-Bromo-N-(3-(3-Hydroxypropyl)-4-Methoxynaphthalen-1-yl)Benzenesulfonamide (Compound 48aa)

  • Structure : Substitutes the chloro-fluoro benzene ring with a bromo-substituted naphthalene system. The hydroxypropyl side chain is retained but attached to a naphthalene core.
  • Synthetic Yield : 33% over two steps, indicating moderate synthetic accessibility . The naphthalene group may enhance π-π stacking interactions in biological targets compared to the smaller benzene ring in the target compound.

Physicochemical and Pharmacological Properties

Key Differences in Substituents

Compound Aromatic Core Side Chain Molecular Weight (g/mol) Key Functional Groups
Target Compound Chloro-fluoro benzene 3-(Furan-2-yl)-3-hydroxypropyl ~349.8 (estimated) Sulfonamide, furan, hydroxyl
N-(3-Chloropropyl)-4-fluoro-N-phenyl analog Chloro-fluoro benzene 3-Chloropropyl 327.81 Sulfonamide, chloroalkyl
Compound 48aa Bromo-naphthalene 3-Hydroxypropyl ~450.3 (estimated) Sulfonamide, naphthalene, bromo
  • Solubility : The hydroxypropyl-furan side chain in the target compound likely improves aqueous solubility compared to the chloropropyl analog .
  • Bioactivity: Furan rings are known to participate in hydrogen bonding and π-stacking, which may enhance interactions with enzymes like heparanase, as seen in related sulfonamide inhibitors (e.g., Hit1 and Hit2 in heparanase studies) .

Biological Activity

3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound classified under benzenesulfonamides. Its unique structure, featuring multiple functional groups such as chloro, fluoro, hydroxy, and sulfonamide moieties, contributes to its significant biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C13H13ClFNO4SC_{13}H_{13}ClFNO_4S, with a molecular weight of 333.76 g/mol. Its structural complexity arises from the presence of a furan ring, which enhances its potential for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₁₃ClFNO₄S
Molecular Weight333.76 g/mol
CAS Number1421523-93-4

The biological activity of 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively disrupting their function. This mechanism is particularly relevant in its antimicrobial and anticancer properties, where it inhibits specific enzymes involved in bacterial growth and cancer progression.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by targeting key enzymes necessary for their survival. This makes it a candidate for further development as an antibiotic agent.

Anticancer Activity

In cancer research, 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide has been investigated for its potential to inhibit cancer cell proliferation. Preliminary studies indicate that it may interfere with signaling pathways critical for tumor growth. For example, it has been noted to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating effective concentration levels required to inhibit cell growth .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that the compound significantly reduced the viability of Gram-positive and Gram-negative bacteria. The mechanism involves binding to bacterial enzymes crucial for cell wall synthesis, leading to cell lysis.
  • Anticancer Studies : A series of experiments assessed the compound's efficacy against various cancer cell lines:
    • MCF-7 Cells : Exhibited an IC50 value of approximately 15 µM.
    • NCI-H460 Cells : Showed an IC50 value of about 20 µM.
      These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide distinguishes it from other benzenesulfonamides:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-fluorobenzenesulfonamideChloro and fluoro substituents on benzenePrimarily antimicrobial
4-Fluoro-N-(3-hydroxypropyl)benzenesulfonamideHydroxypropyl group; no furanFocused on antibacterial activity
N-(3-(Furan-2-yl)-3-hydroxypropyl)benzenesulfonamideFuran ring present; no halogensPrimarily studied for enzyme inhibition

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